

Vinaginsenoside R4: A Technical Guide to its Discovery, Biology, and Experimental Protocols

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Compound of Interest

Compound Name: *Vinaginsenoside R4*

Cat. No.: *B150630*

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Abstract

Vinaginsenoside R4, a minor protopanaxatriol-type saponin, has emerged as a compound of significant interest in recent pharmacological research. Initially isolated from the leaves of hydroponically cultivated *Panax ginseng*, its unique structural features and promising biological activities, particularly in skin depigmentation and neuroprotection, have garnered scientific attention. This technical guide provides an in-depth overview of the discovery, history, and biological functions of **Vinaginsenoside R4**. It includes detailed experimental protocols for its isolation and biological evaluation, a comprehensive summary of quantitative data, and visual representations of its molecular pathways and experimental workflows to facilitate further research and development.

Discovery and History

Vinaginsenoside R4 was first reported in a 2015 study by Lee et al., published in the *International Journal of Molecular Sciences*.^[1] This research focused on the isolation and characterization of minor ginsenosides from the leaves of hydroponic *Panax ginseng*. The structure of **Vinaginsenoside R4** was elucidated using a combination of spectroscopic methods, including fast atom bombardment mass spectrometry (FAB-MS), infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (1D- and 2D-NMR) spectroscopy.^[1]

Subsequent research has primarily focused on two key biological activities of **Vinaginsenoside R4**: its inhibitory effect on melanogenesis[2][3] and its neuroprotective properties.[4][5] A notable study by Luo et al. in 2020 investigated its potential to alleviate 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, uncovering its mechanism of action through the PI3K/Akt/GSK-3 β signaling pathway.[4][5]

Table 1: Key Milestones in **Vinaginsenoside R4** Research

Year	Milestone	Key Researchers/Institution	Publication
2015	First isolation and structural elucidation from hydroponic <i>Panax ginseng</i> leaves.	Lee DY, Cha BJ, Lee YS, et al.	International Journal of Molecular Sciences[1]
2020	Investigation of neuroprotective effects and mechanism of action via the PI3K/Akt/GSK-3 β pathway.	Luo Y, Jiang Y, He Y, et al.	Journal of Agricultural and Food Chemistry[4]

Physicochemical Properties

Vinaginsenoside R4 is a triterpenoid saponin with the molecular formula C₄₈H₈₂O₁₉ and a molecular weight of 963.15 g/mol .[1] Its structure is unique among protopanaxatriol ginsenosides, with sugar moieties attached at both the C-3 and C-20 positions of the aglycone.[4][5]

Table 2: Physicochemical Properties of **Vinaginsenoside R4**

Property	Value	Source
Molecular Formula	C48H82O19	[1]
Molecular Weight	963.15 g/mol	[1]
CAS Number	156009-80-2	[1]
Appearance	White powder	[2]

Biological Activities and Mechanism of Action

Inhibition of Melanogenesis

Vinaginsenoside R4 has demonstrated a significant inhibitory effect on melanin biosynthesis. [2][3] Studies have shown that it can reduce melanin content in melan-a cells without exhibiting cytotoxicity.[3] This effect is attributed to its ability to downregulate the expression of key enzymes involved in melanogenesis.

Table 3: Quantitative Data on the Melanogenesis Inhibitory Activity of **Vinaginsenoside R4**

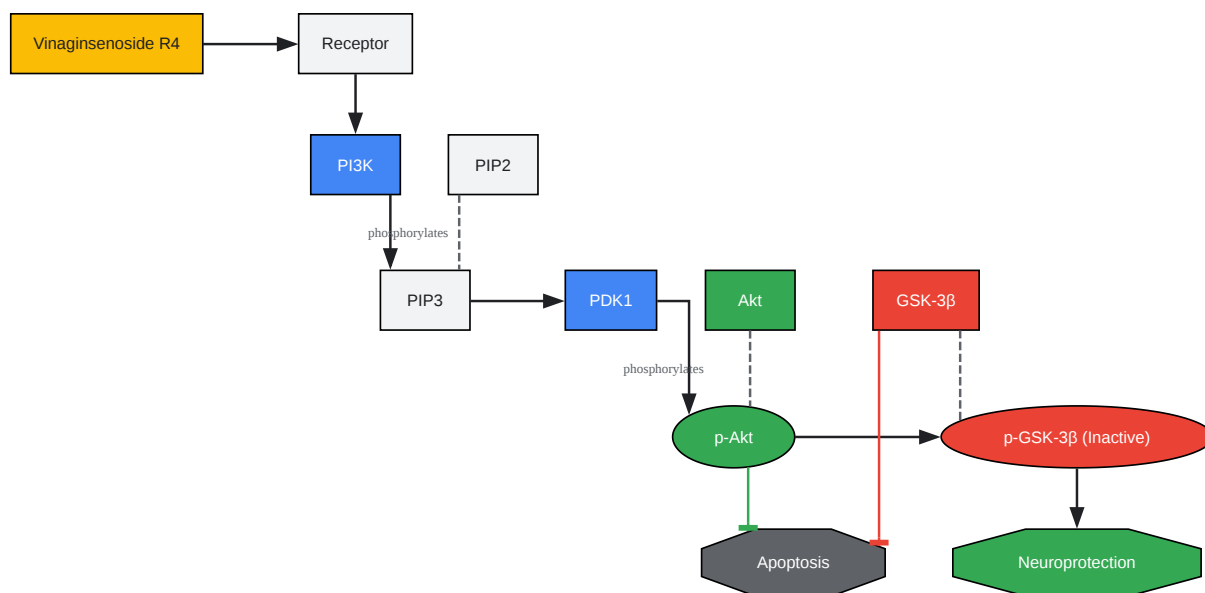
Compound	Concentration (μM)	Melanin Content Inhibition (%)	Cell Viability (%)	Source
Vinaginsenoside R4	80	27.8	>95	[2]
Arbutin (Positive Control)	200	20.1	>95	[2]

Neuroprotective Effects

A significant body of research points to the neuroprotective potential of **Vinaginsenoside R4**. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[4][5]

The primary mechanism underlying the neuroprotective effects of **Vinaginsenoside R4** involves the activation of the PI3K/Akt/GSK-3β signaling pathway.[4][5][6] Pre-treatment with **Vinaginsenoside R4** has been shown to increase the phosphorylation of Akt and GSK-3β,

leading to the inhibition of apoptosis and a reduction in reactive oxygen species (ROS) production in neuronal cells exposed to neurotoxins like 6-OHDA.[4][5]



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Caption: PI3K/Akt/GSK-3 β signaling pathway activated by **Vinaginsenoside R4**.

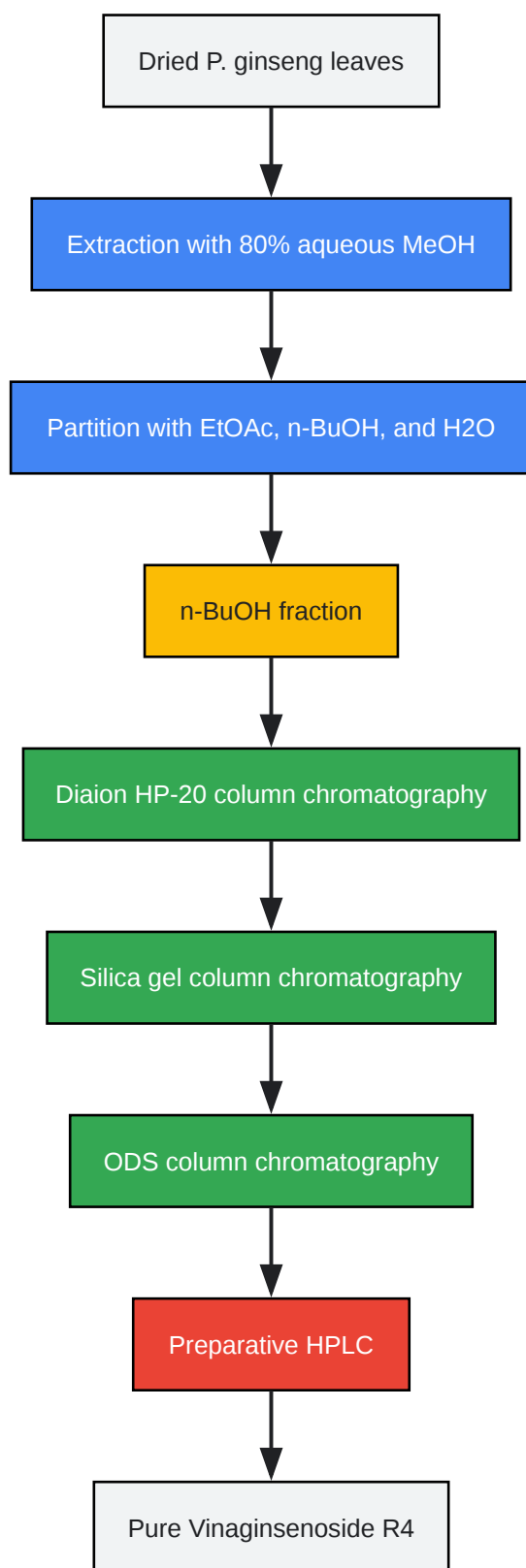
Table 4: Quantitative Data on the Neuroprotective Effects of **Vinaginsenoside R4** in 6-OHDA-Treated PC12 Cells

Treatment	Cell Viability (%)	Intracellular ROS (% of control)	p-Akt/Akt ratio	p-GSK-3 β /GSK-3 β ratio	Source
Control	100	100	1.0	1.0	[4]
6-OHDA (100 μ M)	52.3	215.4	0.4	0.5	[4]
6-OHDA + Vinaginsenoside R4 (20 μ M)	78.6	135.2	0.8	0.9	[4]

Experimental Protocols

Isolation of Vinaginsenoside R4 from Panax ginseng Leaves

The following protocol is based on the methodology described by Lee et al. (2015).



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